![molecular formula C9H18N2O B2528712 (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol CAS No. 2344685-74-9](/img/structure/B2528712.png)
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” is a chemical compound that is used for pharmaceutical testing . It has been designated as an orphan medicine for the treatment of acute myeloid leukaemia in the European Union .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3 . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 170.25 . It is an oil at room temperature .Applications De Recherche Scientifique
Photochemical Transformations
A study on the photochemical epoxidation of carbonyl groups with methanol discusses the stability of 1,4-diazaspiro[4.4]nonane under irradiation and its reaction in methanol solution, suggesting potential photochemical applications for similar spirocyclic compounds (Schönberg et al., 1980).
Synthetic Routes
Research on the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes presents a method to synthesize previously unknown 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, indicating a pathway for constructing complex spirocyclic frameworks (Attanasi et al., 2001).
In Situ Template Generation
A novel approach for the synthesis of open-framework zinc phosphites and phosphates employs in situ template generation via N-alkylation, demonstrating the versatility of methanol in generating unique structural directing agents for material science applications (Wang et al., 2013).
Methylotrophic Bacteria and Methanol Utilization
The paper on methanol-based industrial biotechnology reviews the use of methanol as a feedstock in bioprocess technology with methylotrophic bacteria, outlining the potential of methanol for economically competitive bioprocesses and the synthesis of chemicals (Schrader et al., 2009).
Safety and Hazards
The compound “(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” is associated with several hazard statements, including H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is the KRAS G12C protein . KRAS is a key player in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer .
Mode of Action
This compound interacts with its target by acting as a covalent inhibitor . It binds to the mutated cysteine residue (G12C) of the KRAS protein . This binding is facilitated by the compound’s unique structural moiety, which fits into the switch-II pocket of KRAS G12C .
Biochemical Pathways
The compound’s interaction with KRAS G12C affects the RAS signaling pathway , which is crucial for cell proliferation and differentiation . By inhibiting the mutated KRAS protein, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the mutated KRAS protein and disruption of the RAS signaling pathway . This leads to a potential decrease in cellular proliferation, which is particularly beneficial in the context of cancer treatment . In a mouse model, a structurally similar compound showed a dose-dependent antitumor effect .
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol has been observed to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2-methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJCBSDGZKBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)


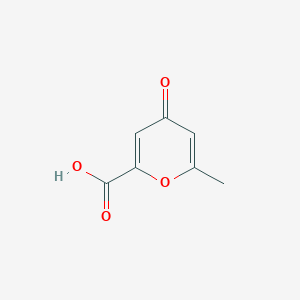
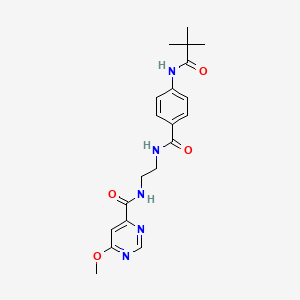


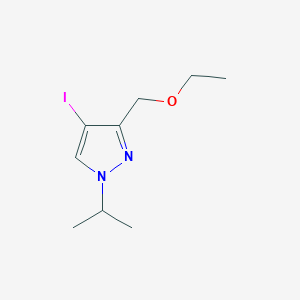

![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
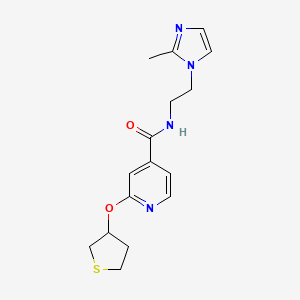
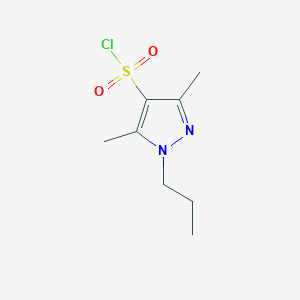
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
